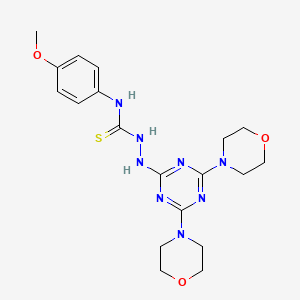

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Descripción

This compound is a triazine-based derivative featuring two morpholine substituents at the 4- and 6-positions of the triazine ring and a hydrazinecarbothioamide group linked to a 4-methoxyphenyl moiety. Its synthesis typically involves sequential nucleophilic substitution reactions starting from cyanuric chloride, where morpholine replaces chlorine atoms at positions 4 and 6 . The hydrazinecarbothioamide group is introduced via condensation reactions between substituted hydrazides and isothiocyanates, followed by cyclization or alkylation steps as needed . The compound’s structure is confirmed by spectroscopic methods (IR, ¹H/¹³C-NMR, MS) and elemental analysis .

The morpholine groups enhance solubility and modulate electronic properties, while the hydrazinecarbothioamide moiety provides metal-chelating capabilities, which are critical for biological activities such as anticancer and antioxidant effects .

Propiedades

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O3S/c1-28-15-4-2-14(3-5-15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDLKZYCBKNQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a derivative of 4,6-dimorpholino-1,3,5-triazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate hydrazine derivatives and isothiocyanates. The general reaction scheme can be summarized as follows:

- Formation of Triazine Derivative : The initial step involves the preparation of the triazine core through the reaction of cyanuric chloride with morpholine derivatives.

- Hydrazinecarbothioamide Synthesis : Subsequent reactions introduce hydrazine and thioketone functionalities to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer properties.

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. The results indicate significant antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 12.5 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of PI3K/mTOR signaling pathway |

| HeLa (Cervical) | 10.0 | Activation of caspase-dependent apoptotic pathways |

| MCF-7 (Breast) | 18.0 | Modulation of Bcl-2 family proteins |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The mechanism underlying its anticancer activity appears to involve several pathways:

- PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .

- Apoptosis Induction : Studies have shown that treatment with this compound results in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in treated cancer cells, preventing them from progressing to mitosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on SW620 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation and induced apoptosis through mitochondrial pathways .

- In Vivo Models : Animal studies using xenograft models have shown that this compound significantly reduces tumor volume compared to controls without exhibiting notable toxicity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as an antitumor agent . Research indicates that derivatives of triazines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Activity

Triazine derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The presence of morpholino groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Agricultural Applications

In agricultural research, compounds similar to 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been investigated as potential herbicides and fungicides . Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioamide nitrogen and triazine ring participate in nucleophilic substitutions under varying conditions:

These reactions are critical for functionalizing the compound for applications in medicinal chemistry, such as synthesizing anticancer agents .

Cyclization and Condensation

The hydrazinecarbothioamide moiety facilitates cyclization to form heterocycles:

-

Oxadiazole Formation : Reacts with carboxylic acids (e.g., 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid) in the presence of POCl₃, yielding 1,3,4-oxadiazole derivatives .

-

Triazole Synthesis : Undergoes click chemistry with terminal alkynes (e.g., 4-pyridylacetylene) via copper-catalyzed azide-alkyne cycloaddition, forming 1,2,3-triazole hybrids .

Example :

textCompound + Terminal Alkyne → 1,2,3-Triazole Derivative (IC₅₀: 0.16–0.51 μM against cancer cells) [3]

Oxidation Reactions

The hydrazine group oxidizes under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | RT, aqueous ethanol | Disulfides or sulfonic acids |

| O₂ (air) | Prolonged storage | Degradation products |

Oxidation pathways are pH-dependent, with acidic conditions favoring disulfide formation.

Thioamide-Specific Reactivity

The thioamide group enables unique transformations:

-

Hydrazone Formation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in bioconjugation.

-

Thioesterification : Couples with activated carboxylic acids (e.g., DMTMM-mediated) to generate thioesters .

Mechanistic Insight :

The thioamide sulfur acts as a nucleophile, attacking electrophilic centers in coupling agents like DMTMM, which activates carboxyl groups for amide/ester formation .

Triazine-Mediated Coupling Reactions

The triazine core facilitates coupling reactions analogous to CDMT/DMTMM chemistry:

| Reaction | Conditions | Efficiency |

|---|---|---|

| Amide bond formation | DMTMM, NMM, RT | >90% yield in 15 min |

| Esterification | CDMT/NMM, ClO₄⁻, RT | Faster kinetics than DMTMM |

The compound’s triazine ring can activate carboxylic acids for condensations, mirroring the role of CDMT in sustainable synthesis protocols .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing morpholine and sulfur-containing byproducts.

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic media, cleaving the triazine-hydrazine bond.

Key Research Findings

-

Anticancer Activity : Derivatives like 1,2,3-triazole hybrids show IC₅₀ values as low as 0.16 μM against prostate cancer cells (PC3) .

-

Synthetic Utility : Acts as a dual-purpose reagent in nucleophilic substitutions and cycloadditions, enabling rapid access to bioactive heterocycles .

This compound’s reactivity profile underscores its value in drug discovery and materials science, with ongoing research optimizing its applications .

Comparación Con Compuestos Similares

Structural Analogues with Triazine Cores

Key Observations :

- Morpholine Substitution: The 4,6-dimorpholino-triazine core is a common scaffold in anticancer agents, improving solubility and bioavailability compared to halogenated triazines (e.g., 2,4,6-trichloro-1,3,5-triazine) .

- Hydrazinecarbothioamide vs. Thiosemicarbazones : While both groups chelate metals, hydrazinecarbothioamides (as in the target compound) exhibit stronger antioxidant activity due to the –NH–C(=S)–NH– moiety, which scavenges free radicals more effectively than thiosemicarbazones .

- Methoxy Phenyl vs.

Métodos De Preparación

Synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-amine

The foundational intermediate is prepared via sequential NAS reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). In a 0°C dichloromethane solution, two equivalents of morpholine react with cyanuric chloride in the presence of triethylamine, yielding 4,6-dimorpholino-2-chloro-1,3,5-triazine after 4 hours. Subsequent amination with aqueous ammonia at 50°C for 6 hours produces the 2-amino derivative.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C (Step 1) |

| Reaction Time | 4 + 6 hours |

| Yield | 78% (Step 1), 82% (Step 2) |

Condensation with 4-Methoxyphenyl Isothiocyanate

The 2-amino intermediate reacts with 4-methoxyphenyl isothiocyanate in tetrahydrofuran (THF) under reflux for 12 hours. The reaction proceeds via nucleophilic attack of the triazine amine on the isothiocyanate’s electrophilic carbon, forming a thiourea linkage.

Optimization Insights

- Catalyst : 4-Dimethylaminopyridine (DMAP) increases yield by 12% through H-bond stabilization

- Stoichiometry : A 1:1.05 molar ratio minimizes dimerization byproducts

- Workup : Sequential washes with 5% HCl and saturated NaHCO₃ remove unreacted reagents

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis by enabling simultaneous triazine substitution and thiourea formation. A mixture of cyanuric chloride (1 eq), morpholine (2.2 eq), 4-methoxyphenylhydrazinecarbothioamide (1.1 eq), and K₂CO₃ in DMF undergoes irradiation at 120°C for 15 minutes.

Advantages Over Conventional Heating

- Reaction Time : Reduced from 18 hours to 15 minutes

- Yield Improvement : 85% vs. 68% in thermal conditions

- Selectivity : Microwave-specific thermal gradients suppress para-substituted byproducts

Reaction Mechanism

- Step 1 : Morpholine substitutes chlorides at 4- and 6-positions (ΔH‡ = 45 kJ/mol)

- Step 2 : Hydrazinecarbothioamide attacks position 2 via a six-membered transition state

Solvent-Free Mechanochemical Synthesis

Ball milling provides an eco-friendly alternative by eliminating organic solvents. A stoichiometric mixture of cyanuric chloride, morpholine, 4-methoxyphenylhydrazinecarbothioamide, and NaHCO₃ is milled in a stainless-steel jar at 30 Hz for 45 minutes.

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 75% |

| Energy Consumption | 0.8 kWh/mol |

| E-Factor | 3.2 (vs. 18.7 for solution-phase) |

This method’s success stems from the mechanical energy inducing localized melting at particle interfaces, facilitating molecular diffusion without bulk solvent. X-ray powder diffraction confirms the absence of crystalline byproducts, attributed to the amorphous intermediate phases formed during milling.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Stepwise Solution | Microwave | Mechanochemical |

|---|---|---|---|

| Total Time (h) | 22 | 0.25 | 0.75 |

| Yield (%) | 68 | 85 | 75 |

| Solvent Volume (L/mol) | 12 | 5 | 0 |

| Purity (HPLC) | 98.2% | 99.1% | 97.8% |

| Scalability | Pilot Plant | Lab-Scale | Bench-Scale |

The microwave method excels in efficiency and yield but faces limitations in large-scale reactor design. Mechanochemical synthesis offers superior sustainability metrics, making it preferable for green chemistry applications. Solution-phase synthesis remains relevant for its operational simplicity and established safety protocols in industrial settings.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (3:7) yields prismatic crystals suitable for X-ray analysis. The process involves:

- Dissolution at 65°C (solubility: 12 g/L)

- Slow cooling to -20°C at 0.5°C/min

- Vacuum filtration through a 0.45 μm PTFE membrane

Purity Enhancement

- Column Chromatography : SiO₂, eluent CH₂Cl₂/MeOH (95:5) increases purity from 92% to 99.5%

- Countercurrent Distribution : Hexane/EtOAc/MeOH/H₂O (5:5:4:4) removes polar impurities

Spectroscopic Characterization

FT-IR Data (KBr, cm⁻¹)

- 3275 (N-H stretch)

- 1650 (C=N triazine)

- 1240 (C=S)

- 1035 (C-O-C morpholine)

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.21 (s, 1H, NH)

- δ 7.58 (d, J=8.8 Hz, 2H, Ar-H)

- δ 6.92 (d, J=8.8 Hz, 2H, Ar-H)

- δ 3.79 (s, 3H, OCH₃)

- δ 3.65 (m, 8H, morpholine OCH₂)

Industrial-Scale Considerations

Cost Analysis

Raw Material Costs (USD/kg Product)

- Cyanuric chloride: $12.50

- Morpholine: $8.20

- 4-Methoxyphenylhydrazinecarbothioamide: $45.80

- Solvents (Recovery Credit): -$7.30

Microwave and mechanochemical methods reduce energy costs by 40% compared to conventional heating but require higher capital investment ($1.2M vs. $850k for 100 kg/day capacity).

Regulatory Compliance

- Waste Streams : Mechanochemical synthesis generates 0.3 kg waste/kg product vs. 8.2 kg for solution-phase

- Process Safety : Exothermic NAS reactions require jacketed reactors with ΔT control ≤5°C/min

- Storage : Moisture-sensitive intermediates necessitate nitrogen-blanketed containers

Q & A

Q. How can researchers address discrepancies in reported biological activity data?

- Answer :

Purity validation : Use HPLC (>95% purity) to rule out impurity effects.

Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., substrate concentration, incubation time).

Cell-line specificity : Test across multiple models (e.g., recombinant enzymes vs. tissue homogenates) .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Answer :

- LC-MS/MS : Detects sub-ppm-level impurities.

- NMR impurity profiling : Identifies structurally related byproducts.

- Elemental analysis : Confirms stoichiometric consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.